N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE
Overview
Description
N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a 3,4-dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the following steps:
Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sulfur dioxide and chlorine to form benzylsulfonyl chloride.
Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonyl and dichlorophenyl groups on biological systems.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-phenylpropanamide: Lacks the dichlorophenyl substituent.
3-(methylsulfonyl)-N-(3,4-dichlorophenyl)propanamide: Has a methylsulfonyl group instead of a benzylsulfonyl group.
3-(benzylsulfonyl)-N-(2,4-dichlorophenyl)propanamide: Has a different dichlorophenyl substitution pattern.
Uniqueness
N-(3,4-DICHLOROPHENYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to the combination of the benzylsulfonyl and 3,4-dichlorophenyl groups, which can impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(3,4-dichlorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-14-7-6-13(10-15(14)18)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBPTXBFFMPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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